molecular formula C21H12Cl3N3 B3051115 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine CAS No. 3114-54-3

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

Cat. No. B3051115
CAS RN: 3114-54-3
M. Wt: 412.7 g/mol
InChI Key: HNUCWEZQTAGOAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .


Molecular Structure Analysis

The molecular structure of “2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine” is complex and involves various interactions. Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine” are complex and involve multiple steps. The reactions proceed well in the presence of 1 mol% of HNTf 2 at 80 C under solvent-free conditions and provide the corresponding triarylpyridines in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine” are influenced by the number and position of the donor units in the molecule .

Scientific Research Applications

Applications in Chemical Reactions

2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a variant of the compound, has been developed as a recyclable reagent for chlorination and oxidation reactions. This compound enables the chlorination of various arenes, olefins, and 1,3-diketones. Additionally, it can be used in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles, providing a versatile tool for chemical synthesis under mild conditions. Its recyclability further enhances its utility in synthetic chemistry (Thorat, Bhong, & Karade, 2013).

Dendrimeric and Magnetic Applications

The compound has been utilized in the creation of dendrimeric structures. These structures, involving 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives, have applications in synthesizing multinuclear Fe(III) and Cr(III) complexes. These complexes have been characterized by their magnetic behaviors, suggesting potential applications in magnetic materials and related fields (Uysal & Koç, 2010).

Polymer Chemistry Applications

The triazine derivative has been involved in the synthesis and condensation of various substituted triphenoxy and triphenyl derivatives. These processes have led to the development of formaldehyde polymers with potential applications in polymer chemistry, particularly in the creation of new types of resins and plastic materials (Ninagawa, Kawazoe, & Matsuda, 1979).

Catalysis and Synthesis

The compound plays a role in the efficient synthesis of 2-arylbenzothiazoles and bisbenzothiazoles. It acts as a catalyst for condensation reactions between 2-aminothiophenol and aromatic aldehydes. This highlights its significance in catalysis and organic synthesis, offering a cost-effective and efficient method for producing these compounds (Maleki et al., 2011).

Electrochromic and Optical Materials

A variant of the compound, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, has been synthesized for use in electrochromic applications. It has shown promising results in the development of electrochromic devices, switching between colors rapidly and demonstrating potential for use in optical materials and display technologies (Ak, Ak, & Toppare, 2006).

Mechanism of Action

The mechanism of action of “2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine” involves intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules .

Future Directions

The future directions of research on “2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine” could involve further optimization of the donor number and the substitution position. This could lead to improved performance in applications such as photothermal therapy .

properties

IUPAC Name

2,4,6-tris(4-chlorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUCWEZQTAGOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274609
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

CAS RN

3114-54-3
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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